6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine |
InChI |
InChI=1S/C14H14N4O2S/c1-19-10-4-2-3-5-11(10)20-6-7-21-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) |
InChI Key |
RECFDWBJJSFKPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution at C6
The electron-deficient nature of the purine ring, particularly at the C2, C6, and C8 positions, facilitates nucleophilic substitution reactions. For 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine, the C6 position is targeted due to its susceptibility to displacement by sulfur-based nucleophiles.
Method 1: Thiolate Displacement of 6-Chloropurine
A direct route involves reacting 6-chloropurine with 2-(2-methoxyphenoxy)ethanethiol under basic conditions. In anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃) deprotonates the thiol to generate a thiolate ion, which attacks the C6 position of 6-chloropurine via an SNAr mechanism. This method mirrors protocols used for synthesizing 6-substituted purines, where K₂CO₃ in DMF promotes efficient substitution while minimizing N-alkylation side reactions.
Key Parameters :
-
Solvent : DMF ensures solubility of both purine and thiolate.
-
Base : K₂CO₃ (1–3 equivalents) balances nucleophilicity and avoids excessive deprotonation of the purine ring.
-
Temperature : Reactions typically proceed at 60–80°C over 12–24 hours.
Method 2: Alkylation of 6-Mercaptopurine
Alternatively, 6-mercaptopurine can react with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a mild base (e.g., triethylamine). This approach leverages the nucleophilicity of the mercapto group to form the ethylsulfanyl linkage.
Advantages :
-
Avoids handling volatile thiols.
-
Compatible with aqueous workup due to the stability of the thioether product.
Synthesis of Key Intermediates
Preparation of 2-(2-Methoxyphenoxy)ethanethiol
The thiol nucleophile is synthesized via a two-step sequence:
-
Williamson Ether Synthesis :
React 2-methoxyphenol with 2-bromoethanol in acetone using K₂CO₃ as a base to yield 2-(2-methoxyphenoxy)ethanol . -
Thiolation :
Convert the hydroxyl group to a thiol using thiourea and hydrobromic acid (HBr), followed by alkaline hydrolysis.
Yield Optimization :
-
Thiourea reactions require stoichiometric HBr and reflux conditions (48–72 hours).
-
Alkaline hydrolysis (10% NaOH) at 60°C ensures complete conversion.
Reaction Optimization and Side Reactions
Minimizing N-Alkylation
Purine derivatives are prone to N7/N9 alkylation under basic conditions. To favor C6 substitution:
Byproduct Formation and Mitigation
-
Dimeric Products : Prolonged reaction times or excess base can lead to dimerization via disulfide linkages. Adding a reducing agent (e.g., dithiothreitol) suppresses this.
-
Oxidation : Thioethers may oxidize to sulfoxides. Conducting reactions under nitrogen or argon minimizes oxidation.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). The target compound typically elutes at Rf 0.4–0.5.
Spectroscopic Confirmation
-
¹H NMR : Key signals include:
Scalability and Industrial Considerations
Solvent Recovery and Waste Management
-
DMF is recovered via distillation (bp 153°C) for reuse.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol or other reduced forms.
Scientific Research Applications
6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.
Biology: Researchers study this compound for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethylsulfanyl group may enhance the compound’s ability to bind to these targets, potentially modulating their activity. The purine base can interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Purine Derivatives with Thioether Substituents
6-(3-Methyl-5-Nitroimidazol-4-ylsulfanyl)-7H-Purine (Azathioprine Analog)
- Structure : Purine core with a thio-linked nitroimidazole group.
- Key Differences: The nitroimidazole group is electron-withdrawing and bulky compared to the methoxyphenoxyethyl chain.
- Activity: Azathioprine analogs are immunosuppressants, acting via metabolic conversion to mercaptopurine. The nitroimidazole substituent enhances metabolic stability but reduces solubility .
- Comparison: The methoxyphenoxyethyl group in the target compound may improve lipophilicity and CNS penetration, whereas Azathioprine’s nitroimidazole favors systemic immunosuppression.
6-(Methylsulfanyl)-7-Pentofuranosyl-7H-Purine
- Structure: Purine with a methylthio group and a pentofuranosyl sugar.
- Key Differences : The sugar moiety increases hydrophilicity and mimics nucleoside structures.
- Activity : Such compounds often exhibit antiviral or antimetabolite activity due to nucleoside mimicry.
6-Chloro-7-Cyclopropyl-2-(Trifluoromethyl)-7H-Purine
- Structure : Purine with chloro, cyclopropyl, and trifluoromethyl groups.
- Key Differences : Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity and metabolic resistance.
- Activity : Likely interacts with kinases or enzymes requiring halogen bonding.
- Comparison: The methoxyphenoxyethyl group in the target compound may favor adrenoceptor binding over kinase inhibition .
Non-Purine Compounds with Methoxyphenoxyethyl Substituents
(2R,S)-1-(4-Methoxy-6-(Methoxymethyl)-1H-Indol-5-yloxy)-3-(2-(2-Methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Indole derivative with a methoxyphenoxyethylamino side chain.
- Key Differences: Indole core vs. purine; shared methoxyphenoxyethyl group.
- Activity: Demonstrates antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities .
- Comparison: The purine core in the target compound may shift activity toward adenosine receptors or purinergic signaling pathways.
Etophylline (7-(2-Hydroxyethyl)-1,3-Dimethylxanthine)
- Structure : Xanthine derivative with hydroxyethyl and methyl groups.
- Key Differences : Xanthine core (differing purine oxidation state) with polar substituents.
- Activity: Bronchodilator via phosphodiesterase inhibition and adenosine receptor antagonism.
- Comparison: The target compound’s thioether and methoxyphenoxy groups may reduce polar interactions, favoring lipid bilayer penetration over xanthine-like solubility .
Substituent-Driven Activity Trends
| Compound | Substituent | Core Structure | Key Biological Activity | Solubility Trend |
|---|---|---|---|---|
| Target Compound | Methoxyphenoxyethylthio | Purine | Potential adrenoceptor binding | Moderate (lipophilic) |
| Azathioprine Analog | Nitroimidazolethio | Purine | Immunosuppression | Low (bulky substituent) |
| 6-(Methylsulfanyl)-7-pentofuranosyl | Methylthio + sugar | Purine | Antiviral | High (hydrophilic sugar) |
| Etophylline | Hydroxyethyl + methyl | Xanthine | Bronchodilation | High (polar groups) |
Research Findings and Mechanistic Insights
- Adrenoceptor Binding: Compounds with methoxyphenoxyethyl groups (e.g., indole derivatives in –2) show affinity for α₁-, α₂-, and β₁-adrenoceptors, suggesting the target compound may share this profile .
- Structural Flexibility : The ethyl chain in the target compound may allow conformational adaptation to receptor binding pockets, a feature absent in rigid analogs like 6-chloro-7-cyclopropylpurine .
Biological Activity
6-[2-(2-Methoxyphenoxy)ethylsulfanyl]-7H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenoxy group and an ethylsulfanyl moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₃H₁₅N₅O₂S. The compound features a purine core, which is known for its role in various biological processes, including DNA and RNA synthesis.
| Property | Value |
|---|---|
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [provide if available] |
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. For instance, purine derivatives are often studied for their role as enzyme inhibitors, particularly in the context of xanthine oxidoreductase (XOR), which is crucial in uric acid metabolism. Inhibition of XOR can lead to reduced production of uric acid, making it a target for treating conditions like gout and hyperuricemia .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some purine derivatives have demonstrated significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis. For example, structure-activity relationship studies have shown that modifications at specific positions on the purine ring can enhance antimycobacterial activity .
- Antioxidant Properties : The presence of sulfur and methoxy groups may contribute to antioxidant activities, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Purines are also explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
- Antimycobacterial Activity : A study highlighted the effectiveness of modified purines against Mycobacterium tuberculosis, demonstrating that certain substitutions on the purine ring significantly enhance their potency. Compounds with structural similarities to this compound exhibited low micromolar minimum inhibitory concentrations (MIC) against drug-resistant strains .
- Xanthine Oxidoreductase Inhibition : Research has shown that purine derivatives can effectively inhibit XOR, leading to decreased uric acid levels in vivo. This mechanism is particularly relevant for developing treatments for gout and related conditions .
- Cytotoxicity Studies : In vitro studies assessing cytotoxicity against mammalian cell lines indicated that some purine derivatives possess selective toxicity profiles, allowing for therapeutic applications with minimal side effects .
Q & A
Q. What are the optimal solvent systems and catalysts for synthesizing 6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine?
The synthesis typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution reactivity. Triethylamine is commonly used as a base catalyst to deprotonate thiol intermediates and drive the reaction toward product formation. Elevated temperatures (70–90°C) are recommended to accelerate reaction kinetics and improve yields .
Q. Which purification techniques are most effective for isolating this compound with high purity?
Recrystallization using ethanol or methanol is preferred for initial purification due to the compound’s moderate solubility in these solvents. For complex mixtures, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) achieves >95% purity. Analytical HPLC with a C18 column can validate purity post-purification .
Q. What spectroscopic methods are critical for structural confirmation of this compound?
- 1H/13C NMR : Assign methoxyphenoxy protons (δ 3.8–4.2 ppm for OCH3) and ethylsulfanyl protons (δ 2.8–3.3 ppm for SCH2).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+).
- IR spectroscopy : Identify key functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve low yields in the nucleophilic substitution step during synthesis?
Low yields often arise from steric hindrance at the purine C6 position or incomplete thiol activation. Strategies include:
- Solvent optimization : Increase polarity with DMSO to stabilize transition states.
- Catalyst screening : Test stronger bases like DBU for improved deprotonation.
- Stoichiometric adjustments : Use a 1.2–1.5 molar excess of the thiol precursor to drive equilibrium .
Q. What methodologies validate the molecular configuration of this compound via crystallography?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system (e.g., dichloromethane/hexane) and compare bond lengths/angles with published purine derivatives. For example, the ethylsulfanyl group’s torsion angle should align with similar structures (e.g., 2,6-dichloro-7-isopropyl-7H-purine, C-S bond ~1.8 Å) .
Q. How can contradictory reports on biological activity (e.g., kinase inhibition vs. antiviral effects) be reconciled?
- Comparative assays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Impurity profiling : Use LC-MS to rule out byproducts influencing activity.
- Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., methoxyphenoxy vs. sulfanyl groups) .
Q. What computational approaches predict the binding mode of this compound to kinase targets?
Molecular docking (AutoDock Vina) with homology-modeled kinase domains identifies potential binding pockets. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies targeting predicted interaction sites (e.g., ATP-binding cleft residues) .
Q. How does the methoxyphenoxy substituent influence the compound’s pharmacokinetic properties?
- LogP analysis : The methoxy group increases hydrophobicity (predicted LogP ~2.5), enhancing membrane permeability.
- Metabolic stability : Incubate with liver microsomes to evaluate oxidative demethylation rates.
- Plasma protein binding : Use equilibrium dialysis to quantify albumin affinity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the purine core?
Q. How can researchers scale up synthesis without compromising yield or purity?
- Continuous flow chemistry : Reduces side reactions via precise temperature/residence time control.
- Process analytical technology (PAT) : Monitor reactions in real-time with inline FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) statistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
